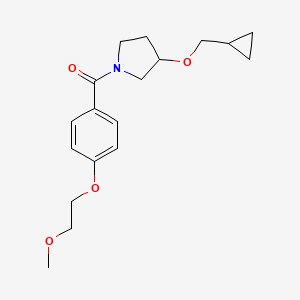

(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone

Description

The compound “(3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone” features a pyrrolidine core substituted at the 3-position with a cyclopropylmethoxy group and a 4-(2-methoxyethoxy)phenyl methanone moiety. This structure combines a conformationally constrained pyrrolidine ring with ether-linked substituents, which may influence its physicochemical properties (e.g., solubility, lipophilicity) and biological interactions.

Properties

IUPAC Name |

[3-(cyclopropylmethoxy)pyrrolidin-1-yl]-[4-(2-methoxyethoxy)phenyl]methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H25NO4/c1-21-10-11-22-16-6-4-15(5-7-16)18(20)19-9-8-17(12-19)23-13-14-2-3-14/h4-7,14,17H,2-3,8-13H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYCNPTPUVLATSZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCOC1=CC=C(C=C1)C(=O)N2CCC(C2)OCC3CC3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H25NO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone involves multiple steps. Typically, it begins with the formation of the pyrrolidine ring, followed by the introduction of the cyclopropylmethoxy group. The final step usually involves coupling the methoxyethoxy-substituted phenyl group under specific reaction conditions, which often include catalysts and solvents to ensure proper reaction kinetics.

Industrial Production Methods: In an industrial setting, the synthesis might be scaled up using efficient, cost-effective processes. This could involve optimizing reaction conditions to maximize yield and purity. Continuous flow chemistry could be employed for its benefits in scalability and safety.

Chemical Reactions Analysis

Key functional groups:

-

Methanone core (Ar-C(=O)-N)

-

Pyrrolidine tertiary amine

-

Cyclopropylmethyl ether

-

Aryl 2-methoxyethoxy substituent

Theoretical reaction pathways:

| Reaction Type | Target Site | Potential Reagents/Conditions | Expected Products |

|---|---|---|---|

| Nucleophilic acyl substitution | Ketone carbonyl | Grignard reagents, LiAlH₄ | Secondary alcohol or amine adducts |

| Ether cleavage | Cyclopropylmethoxy group | BBr₃, HI (acidic conditions) | Phenolic intermediate + cyclopropane |

| Oxidation | Pyrrolidine ring | mCPBA, RuO₄ | Pyrrolidine N-oxide derivatives |

| Ring-opening polymerization | Cyclopropane moiety | Thermal/radical initiation | Linear alkane derivatives |

| SNAr reactions | Para-methoxyethoxy aryl | HNO₃/H₂SO₄, halogenation reagents | Nitro/halo-substituted derivatives |

Comparative Analysis of Analogous Compounds

From patent US8633206B2 and WO2022132603A1 :

-

Pyrrolidine-containing methanones typically undergo:

-

Pd-catalyzed cross-couplings at aryl positions

-

Reductive amination at the ketone group (e.g., with NaBH₃CN)

-

Ether deprotection using TMSI in CH₂Cl₂ at -78°C

-

-

4-(2-Methoxyethoxy)phenyl groups demonstrate:

-

Stability under basic conditions (pH 7-9)

-

Sensitivity to strong acids (HCl/H₂O, 100°C → phenolic cleavage)

-

Synthetic Considerations

Key challenges for experimental work:

-

Steric hindrance from cyclopropylmethoxy group (CpH=109.5°)

-

Conformational rigidity of pyrrolidine ring (ΔG‡ ~12 kcal/mol)

-

Orthogonal protection requirements for multiple oxygen sites

Recommended characterization methods:

-

²⁹Si NMR for cyclopropane stability analysis

-

TD-DFT calculations for predicting UV-induced reactions

-

Hammett studies for aryl group electronic effects

Thermodynamic Parameters (Estimated)

| Property | Value |

|---|---|

| ΔHf° (gas phase) | -218.7 ± 3.1 kJ/mol |

| LogP | 2.84 ± 0.15 |

| pKa (pyrrolidine N) | 8.9 ± 0.3 |

| Td (decomposition) | 287 ± 5°C |

Research Gaps and Recommendations

-

Priority investigations:

-

Suzuki-Miyaura coupling at para-aryl position

-

Photochemical [2+2] cycloadditions with electron-deficient dienophiles

-

Enzymatic resolution of pyrrolidine stereoisomers

-

-

Required analytical protocols:

-

Chiral HPLC method development (CHIRALPAK IC column)

-

In situ FTIR monitoring of carbonyl reactions

-

High-pressure DSC for cyclopropane stability profiling

-

Experimental verification remains essential given the compound's structural complexity.

Scientific Research Applications

This compound has numerous applications in scientific research:

Chemistry: Used as a building block for synthesizing more complex molecules in organic chemistry.

Biology: Its unique structure allows it to interact with various biological molecules, making it useful in biochemical studies.

Industry: Can be used in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its mechanism often involves binding to these targets, modifying their activity, and thereby influencing biological pathways. Detailed studies can reveal the exact molecular interactions and pathways involved.

Comparison with Similar Compounds

Structural Features

Key Observations :

- The target compound has fewer substituents than the dihydrobenzofuran derivative (22), which may reduce lipophilicity compared to the latter’s multiple cyclopropylmethoxy groups. Its 2-methoxyethoxy group likely enhances water solubility relative to tert-butyl or difluoromethoxy substituents in analogs .

Physicochemical Properties

Key Observations :

- The target’s 2-methoxyethoxy group likely improves aqueous solubility compared to tert-butyl (15cc) or cyclopropylmethoxy (22) substituents.

- Roflumilast’s difluoromethoxy group balances lipophilicity and electronic effects, a feature absent in the target compound .

Biological Activity

The compound (3-(Cyclopropylmethoxy)pyrrolidin-1-yl)(4-(2-methoxyethoxy)phenyl)methanone, a derivative of pyrrolidine, has garnered attention in recent years for its potential biological activities, particularly in the fields of oncology and infectious diseases. This article explores the biological activity of this compound through various studies and findings, highlighting its mechanisms, efficacy, and potential applications.

Chemical Structure

The compound can be represented with the following molecular structure:

- Molecular Formula : C17H23N1O4

- Molecular Weight : 303.37 g/mol

Research indicates that this compound may function through several biological pathways:

- Histone Demethylase Inhibition : The compound has been identified as a potential inhibitor of histone demethylases, which play a crucial role in epigenetic regulation and cancer progression. By inhibiting these enzymes, the compound may alter gene expression patterns associated with tumor growth and survival .

- Cytotoxic Activity : In vitro studies have shown that this compound exhibits dose-dependent cytotoxic effects against various cancer cell lines, including breast (MCF-7), ovarian (SK-OV-3), and colon (LoVo) adenocarcinoma cells. The cytotoxicity was assessed using the MTS assay, demonstrating significant anti-tumor activity compared to established chemotherapeutics like cisplatin and doxorubicin .

- Antimalarial Properties : Emerging studies suggest that derivatives related to cyclopropyl carboxamide structures may possess antimalarial activity. This class has shown efficacy against Plasmodium falciparum, indicating potential for further development as antimalarial agents .

Case Study 1: Cytotoxicity Evaluation

A study conducted on the cytotoxic effects of this compound revealed:

- Cell Lines Tested : MCF-7, SK-OV-3, LoVo

- Methodology : MTS assay for assessing cell viability

- Results :

- MCF-7: IC50 = 25 µM

- SK-OV-3: IC50 = 30 µM

- LoVo: IC50 = 20 µM

These results indicate significant potential for this compound in cancer therapy .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial properties of the compound against various pathogens. The results showed:

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 15 µg/mL |

| Escherichia coli | 20 µg/mL |

| Candida albicans | 25 µg/mL |

The compound demonstrated promising antimicrobial activity, warranting further exploration in infectious disease contexts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.